molecular formula C32H58N2O7S B14795747 3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate

3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate

Cat. No.: B14795747
M. Wt: 614.9 g/mol
InChI Key: UMCMPZBLKLEWAF-YDVQWUGKSA-N
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Description

3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, a sulfonate group, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyl groups and the sulfonate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, yield, and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled conditions, such as specific temperatures, solvents, and catalysts, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfonate groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The cyclopenta[a]phenanthrene core may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate apart from similar compounds is its unique combination of functional groups and the specific arrangement of its molecular structure

Properties

Molecular Formula

C32H58N2O7S

Molecular Weight

614.9 g/mol

IUPAC Name

3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate

InChI

InChI=1S/C32H58N2O7S/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41)/t21?,22?,23?,24?,25?,26?,27?,28?,30?,31-,32+/m0/s1

InChI Key

UMCMPZBLKLEWAF-YDVQWUGKSA-N

Isomeric SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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